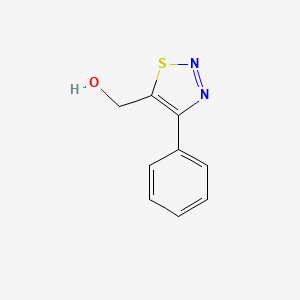

(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

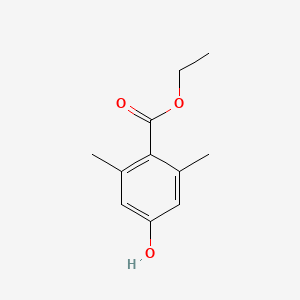

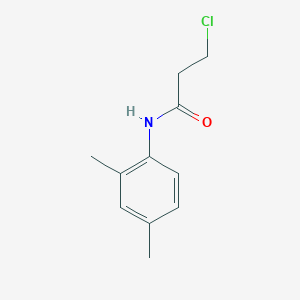

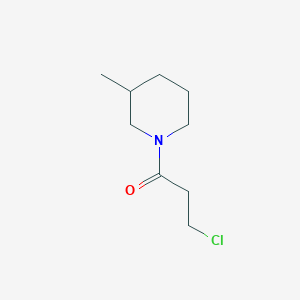

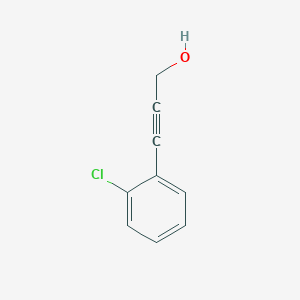

“(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol” is a chemical compound with the molecular formula C9H8N2OS and a molecular weight of 192.24 . It is also known by its IUPAC name, this compound .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which includes “this compound”, has been a subject of extensive research due to their broad types of biological activity . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents .Molecular Structure Analysis

The molecular structure of “this compound” consists of a 5-membered thiadiazole ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . This structure is present in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis

The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds .Physical And Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid with a melting point of 116-118°C .Applications De Recherche Scientifique

Molecular Aggregation and Solvent Effects

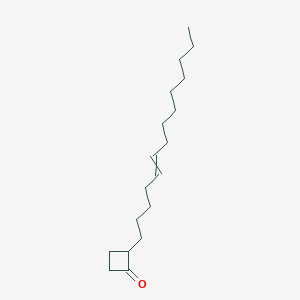

Research on thiadiazole compounds, such as 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, shows solvent effects on molecular aggregation. Spectroscopic studies reveal differences in fluorescence emission spectra and circular dichroism (CD) spectra in various organic solvents, indicating solvent-induced aggregation processes. This suggests potential applications in molecular electronics and sensor technology (Matwijczuk et al., 2016).

Chemosensor Development

A phenyl thiadiazole-based Schiff base receptor has been developed for turn-on fluorescent, colorimetric detection of Al3+ ions. This research highlights the application of thiadiazole derivatives in environmental monitoring and chemical sensing technologies (Manna et al., 2020).

Antiviral and Antitumoral Activities

A series of thiadiazine derivatives have shown promising in vitro anticoronavirus and antitumoral activity. This underscores the therapeutic potential of thiadiazole derivatives in drug development for antiviral and cancer treatments (Jilloju et al., 2021).

Stereochemical Basis for Anticonvulsant Activity

Research on thiadiazole anticonvulsants, such as 1-[5-(biphenyl-2-yl)-1,3,4-thiadiazol-2-yl]methanaminium chloride, explores the stereochemical requirements for activity. This study provides insights into the design of new anticonvulsant drugs based on thiadiazole scaffolds (Camerman et al., 2005).

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit antibacterial and anticancer properties, suggesting potential targets could be bacterial cells or cancer cells.

Mode of Action

It’s known that similar thiadiazole derivatives can inhibit cytokinin oxidase , an enzyme catalyzing the degradation of cytokinins, thus increasing the lifetime of cytokinins and their effects in plants.

Biochemical Pathways

Based on the known effects of similar compounds, it may be involved in the cytokinin signaling pathway .

Pharmacokinetics

In silico adme prediction has been performed for similar compounds .

Result of Action

Similar compounds have shown anticancer and antibacterial activities, suggesting that it may induce cell death or inhibit cell growth in target cells.

Action Environment

Similar compounds have been studied in various environments, suggesting that factors such as temperature, ph, and presence of other chemicals could potentially influence its action .

Safety and Hazards

Orientations Futures

The future directions for the research on “(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol” and its derivatives could involve further exploration of their broad spectrum of pharmacological activities . This could lead to the development of new potent antibacterial, antifungal, and other therapeutic agents .

Analyse Biochimique

Biochemical Properties

(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytokinin oxidase/dehydrogenase, an enzyme involved in the degradation of cytokinins . This interaction can lead to an increase in the lifetime of cytokinins, thereby affecting various physiological processes in plants.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and causing mitochondrial abnormalities . This disruption leads to the activation of cell death pathways, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits cytokinin oxidase/dehydrogenase, thereby increasing the levels of cytokinins . Additionally, it can bind to DNA gyrase, anchoring itself into the active site and affecting the enzyme’s activity . These interactions result in changes in gene expression and cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as enhancing cytokinin levels and promoting cell proliferation . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and apoptosis . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it undergoes hydroxylation in rats and goats, followed by the formation of water-soluble conjugates . This metabolic process facilitates its excretion through urine and feces, indicating its involvement in detoxification pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is strongly adsorbed by soil, indicating its potential for environmental persistence . Within cells, it can localize to specific compartments, affecting its accumulation and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its localization to mitochondria can lead to mitochondrial dysfunction and apoptosis . Understanding its subcellular distribution is essential for elucidating its mechanism of action.

Propriétés

IUPAC Name |

(4-phenylthiadiazol-5-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c12-6-8-9(10-11-13-8)7-4-2-1-3-5-7/h1-5,12H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCGCSZUTJHLFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380156 |

Source

|

| Record name | (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423768-62-1 |

Source

|

| Record name | (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid](/img/structure/B1350973.png)

![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)

![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine](/img/structure/B1351003.png)

![{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol](/img/structure/B1351018.png)